Hexafluoroacetone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroacetone semicarbazone is a chemical compound derived from hexafluoroacetone, a highly reactive fluorinated ketone. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoroacetone semicarbazone can be synthesized through the reaction of hexafluoroacetone with semicarbazide hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, where hexafluoroacetone reacts with semicarbazide hydrochloride to form the semicarbazone derivative. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves the continuous flow synthesis of hexafluoroacetone, which is then reacted with semicarbazide hydrochloride. The continuous flow system employs a micro packed-bed reactor filled with Lewis acid catalysts to optimize the reaction conditions and improve yield and selectivity . This method offers advantages such as reduced reaction times, improved safety, and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexafluoroacetone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated derivatives.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
Hexafluoroacetone semicarbazone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is used in the development of pharmaceuticals, including anesthetics and other therapeutic agents.
Mechanism of Action
The mechanism of action of hexafluoroacetone semicarbazone involves its reactivity with various molecular targets. The compound acts as an electrophile, reacting with nucleophiles at the carbonyl carbon. This reactivity allows it to form stable complexes with proteins and enzymes, thereby influencing their activity and function. The molecular pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Comparison with Similar Compounds
Hexafluoroacetone semicarbazone can be compared with other similar compounds, such as:
Hexafluoroacetone: The parent compound, known for its high reactivity and use in the synthesis of fluorinated derivatives.
Hexafluoroisopropanol: A related compound used as a solvent and intermediate in various chemical processes.
Hexafluoroisobutylene: A monomer used in polymer chemistry and the production of advanced materials.
Uniqueness: this compound is unique due to its stability and reactivity, which make it a valuable compound for a wide range of applications. Its ability to form stable complexes with proteins and enzymes sets it apart from other fluorinated compounds, providing unique opportunities for scientific research and industrial applications.
Properties
CAS No. |
400-16-8 |
---|---|
Molecular Formula |
C4H3F6N3O |
Molecular Weight |
223.08 g/mol |
IUPAC Name |
(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)urea |
InChI |
InChI=1S/C4H3F6N3O/c5-3(6,7)1(4(8,9)10)12-13-2(11)14/h(H3,11,13,14) |
InChI Key |
FPFSPORTAGQQRV-UHFFFAOYSA-N |
Canonical SMILES |
C(=NNC(=O)N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.